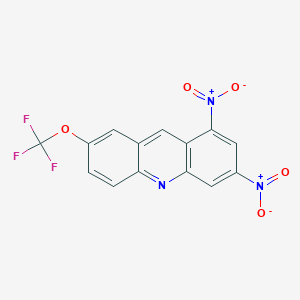

1,3-Dinitro-7-(trifluoromethoxy)acridine

Description

Properties

Molecular Formula |

C14H6F3N3O5 |

|---|---|

Molecular Weight |

353.21 g/mol |

IUPAC Name |

1,3-dinitro-7-(trifluoromethoxy)acridine |

InChI |

InChI=1S/C14H6F3N3O5/c15-14(16,17)25-9-1-2-11-7(3-9)4-10-12(18-11)5-8(19(21)22)6-13(10)20(23)24/h1-6H |

InChI Key |

FCFHRJAWAXZIIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC3=C(C=C2C=C1OC(F)(F)F)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source . This method is preferred due to its efficiency, safety, and cost-effectiveness.

Industrial Production Methods

Industrial production of 1,3-Dinitro-7-(trifluoromethoxy)acridine may involve large-scale synthesis using similar trifluoromethoxylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitro-7-(trifluoromethoxy)acridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1,3-diamino-7-(trifluoromethoxy)acridine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

1,3-Dinitro-7-(trifluoromethoxy)acridine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.

Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1,3-Dinitro-7-(trifluoromethoxy)acridine involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate into DNA, inhibiting enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division. This intercalation disrupts the normal function of these enzymes, leading to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Electronic Properties

The trifluoromethoxy and nitro substituents distinguish 1,3-Dinitro-7-(trifluoromethoxy)acridine from other acridine analogs. Key comparisons include:

Key Findings :

- Antiprion Activity: The 9-aminoacridine derivative (Compound 1 in ) exhibits an EC₅₀ of 0.021 µM, surpassing quinacrine’s potency (0.21 µM). The 1,3-nitro groups in the target compound may similarly enhance redox activity or intermolecular interactions, though excessive electron withdrawal could reduce bioavailability .

- Fluorine Impact: The trifluoromethoxy group likely increases metabolic stability and membrane permeability compared to non-fluorinated analogs like acridine orange, aligning with trends observed in fluorinated pharmaceuticals .

Photophysical and Redox Behavior

Acridine derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) often exhibit redshifted absorption spectra and enhanced intersystem crossing (ISC) efficiency. For example:

- Donor-acceptor acridine-triazine systems achieve photoluminescence quantum yields (PLQY) up to 77.5% due to ISC promotion .

- Polarographic reduction potentials (E₁, E₂) of acridine derivatives are pH-dependent and correlate with substituent electron-withdrawing strength. Nitro groups typically lower reduction potentials, stabilizing radical intermediates .

Comparison Table :

| Compound | Reduction Potential (E₁, V) | PLQY (%) | Key Application |

|---|---|---|---|

| Acridine (unsubstituted) | -0.45 (pH 7.0) | <1 | Baseline for redox studies |

| Acridine Orange | -0.38 (pH 7.0) | 85 | Fluorescent staining |

| Triazine-acridine hybrid | N/A | 77.5 | Organic light-emitting diodes |

| This compound | Predicted lower E₁ | N/A | Potential redox-active therapeutics |

Insights :

- Lack of direct PLQY data for this compound suggests a need for experimental validation, as heavy nitro substitution may quench fluorescence despite ISC enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.